molecular formula C19H16Cl2N4O4S B2778692 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone CAS No. 886955-25-5

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone

Cat. No. B2778692
M. Wt: 467.32
InChI Key: KUOWUKXFGBUIHN-UHFFFAOYSA-N
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Description



  • The compound is a synthetic molecule with a complex structure.

  • It contains a benzothiazole ring, a piperazine moiety, and a nitrophenyl group.

  • The chloro and methoxy substituents contribute to its overall properties.





  • Synthesis Analysis



    • The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.

    • Further reactions yield the final derivatives.





  • Molecular Structure Analysis



    • The compound’s structure can be characterized using IR, 1H NMR, 13C NMR, and mass spectral data.

    • It has specific chemical shifts and characteristic functional groups.





  • Chemical Reactions Analysis



    • The compound may undergo electrophilic and nucleophilic substitutions due to its aromaticity.

    • Further studies are needed to explore its reactivity.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties include solubility, odor, and boiling point.

    • Its chemical properties involve functional groups and molecular weight.




  • Scientific Research Applications

    Synthesis and Biological Activity

    The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone, due to its complex structure, appears to be a focus of research for its synthesis techniques and potential biological activities. Studies exploring related compounds have highlighted their potential in various scientific research fields, particularly in the development of antimicrobial agents and the investigation of their mechanisms of action. For example, Patel et al. (2011) synthesized a series of pyridine derivatives, demonstrating variable antimicrobial activity against bacteria and fungi, which suggests the potential of related compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011). This aligns with the broader research trend of exploring heterocyclic compounds for their bioactive properties.

    Anticancer and Antituberculosis Potential

    Further research into related structures has uncovered compounds with significant anticancer and antituberculosis activities. For instance, Mallikarjuna et al. (2014) synthesized a series of piperazin-1-yl methanone derivatives, some of which exhibited notable anticancer and antituberculosis effects, highlighting the therapeutic potential of these compounds in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

    Corrosion Inhibition

    Another intriguing application is in the field of corrosion inhibition. Singaravelu et al. (2022) investigated the use of organic inhibitors on mild steel corrosion, showcasing compounds with structures similar to the target molecule. These inhibitors significantly enhanced corrosion resistance, demonstrating the potential of such compounds in industrial applications to protect metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).

    Enzyme Inhibition for Parkinson's Disease

    In the context of neurodegenerative diseases, Wang et al. (2017) focused on synthesizing a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This study underscores the relevance of structurally complex compounds in developing diagnostic tools for neurodegenerative conditions, highlighting the compound's potential in medical imaging and therapeutic monitoring (Wang, Gao, Xu, & Zheng, 2017).

    Safety And Hazards



    • No specific safety information is provided.

    • Always handle chemical compounds with proper precautions.




  • Future Directions



    • Investigate its potential as an anti-inflammatory agent.

    • Explore its biological activity and pharmacological properties.




    Please note that additional research and experimental data are necessary to fully understand this compound’s properties and potential applications. 🧪🔬


    properties

    IUPAC Name

    [4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16Cl2N4O4S/c1-29-15-5-4-14(21)17-16(15)22-19(30-17)24-8-6-23(7-9-24)18(26)12-10-11(25(27)28)2-3-13(12)20/h2-5,10H,6-9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KUOWUKXFGBUIHN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16Cl2N4O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    467.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone

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